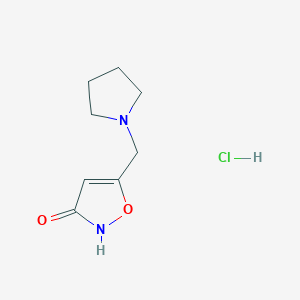
2-Chloro-1-(3-fluoropiperidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-fluoropiperidin-1-yl)ethan-1-one, also known as 3-fluoropiperidin-1-yl chloroethane, is a compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 76.6°C and a molecular weight of 164.59 g/mol. It is a synthetic compound that is used in a variety of laboratory experiments, including organic synthesis, drug design, and biochemical research.
Scientific Research Applications
Pharmacological Activity and Toxicology
The pharmacological activity of halothane, a related chlorinated compound, was extensively investigated, highlighting the importance of understanding the effects and mechanisms of action of chlorinated organic compounds in medical applications. These studies can guide research into the pharmacological applications or toxicological assessments of similar compounds (E. D'Arcy et al., 1959).
Occupational and Environmental Health
Research on chlorinated solvents like methylene chloride and chloroform assessed their impact on health, including toxicity to the liver, kidney, and potential carcinogenicity. This area of research emphasizes the importance of evaluating the health implications of exposure to chlorinated organic compounds in occupational settings (A. Ruder, 2006).
Environmental Persistence and Bioremediation
The persistence of DDT and its metabolites in the environment, along with their bioaccumulation and impact on wildlife, underscores the challenges associated with the environmental management of chlorinated organic pollutants. This research area is relevant for understanding the environmental fate and potential remediation strategies for similar compounds (M. Burgos-Aceves et al., 2021).
Synthetic and Structural Chemistry
Studies on the synthesis and structural properties of novel substituted compounds, including chlorinated and fluorinated derivatives, provide insights into the chemical behavior, potential applications, and methodologies for characterizing such chemicals (R. Issac & J. Tierney, 1996).
Fluorinated Compounds in Medicine
The development of fluorinated compounds, such as S-1 for cancer treatment, demonstrates the application of chloro- and fluoro- organic chemistry in drug development, highlighting the therapeutic potential of these compounds (Y. Miyamoto et al., 2014).
properties
IUPAC Name |
2-chloro-1-(3-fluoropiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClFNO/c8-4-7(11)10-3-1-2-6(9)5-10/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFTWSJLQDBOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-fluoropiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473474.png)
![2-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1473475.png)
![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1473478.png)


![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)


![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)
